

Freselestat: A Deep Dive into its Role in Modulating Inflammatory Responses

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Compound of Interest

Compound Name: Freselestat

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Executive Summary

Freselestat (also known as ONO-6818) is a potent and highly selective, orally active inhibitor of human neutrophil elastase (HNE). HNE, a serine protease released by neutrophils during inflammation, plays a significant role in the pathology of various inflammatory diseases through its degradation of extracellular matrix proteins and its influence on inflammatory signaling cascades. This technical guide provides a comprehensive overview of **Freselestat's** mechanism of action, its efficacy in preclinical models of inflammation, and the underlying signaling pathways it modulates. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of **Freselestat's** role in the inflammatory process.

Introduction to Freselestat and Neutrophil Elastase

Neutrophil elastase is a key mediator of the inflammatory response, contributing to tissue destruction and the perpetuation of inflammation.^[1] Under normal physiological conditions, its activity is tightly regulated by endogenous inhibitors. However, in many inflammatory diseases, an imbalance between proteases and anti-proteases leads to excessive HNE activity, resulting in pathological tissue damage.

Freselestat emerges as a promising therapeutic agent that directly targets and inhibits HNE. Its high potency and selectivity offer the potential for a targeted anti-inflammatory therapy with a favorable safety profile.

Physicochemical Properties and In Vitro Potency

Freselestat is a non-peptidic small molecule inhibitor of HNE. Its potency is demonstrated by a low nanomolar inhibition constant (K_i).

| Parameter | Value | Reference |
|--|---|-----------|
| K _i (Human Neutrophil Elastase) | 12.2 nM | [2][3][4] |
| Selectivity | >100-fold less active against other proteases (trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase) | [2][3][4] |

Modulation of Inflammatory Responses: Preclinical Evidence

Preclinical studies in various animal models of inflammation have demonstrated the significant anti-inflammatory effects of **Freselestat**.

Acute Lung Injury (ALI) and Emphysema

In a rat model of HNE-induced acute lung injury and emphysema, oral administration of **Freselestat** demonstrated a dose-dependent reduction in key inflammatory markers and pathological changes.

Table 1: Effects of **Freselestat** on HNE-Induced Acute Lung Injury in Rats

| Parameter | Control | HNE | HNE + Freselestat (10 mg/kg) | HNE + Freselestat (100 mg/kg) | Reference |
|---|-------------|-------------|------------------------------------|-------------------------------------|-----------|
| Neutrophil Count in BALF (x10 ⁴ cells/mL) | 0.8 ± 0.3 | 15.2 ± 3.5 | 8.9 ± 2.1 | 5.4 ± 1.8 | [5] |
| Hemoglobin in BALF (µg/mL) | 5.1 ± 1.2 | 45.3 ± 10.2 | 25.1 ± 7.8 | 15.6 ± 5.4 | [5] |
| Myeloperoxidase (MPO) Activity in Lung (U/g tissue) | 0.12 ± 0.04 | 0.85 ± 0.15 | 0.48 ± 0.11 | 0.31 ± 0.09 | [5] |

*p < 0.05 compared to HNE group. BALF: Bronchoalveolar Lavage Fluid.

Colitis

In a hamster model of acetic acid-induced colitis, both oral and subcutaneous administration of **Freselestat** resulted in a significant reduction in the ulcerated area and luminal hemoglobin levels.

Table 2: Effects of **Freselestat** on Acetic Acid-Induced Colitis in Hamsters

| Treatment | Ulcer Area (mm ²) | Hemoglobin in Colonic Lumen (µg/mL) | NE Activity in Colonic Lumen (U/mL) | Reference |
|--------------------------------|-------------------------------|-------------------------------------|-------------------------------------|-----------|
| Control | 150.2 ± 25.8 | 185.3 ± 30.1 | 1.25 ± 0.21 | [6] |
| Freselestat (10 mg/kg, p.o.) | 85.6 ± 15.2 | 102.1 ± 18.5 | 0.68 ± 0.12 | [6] |
| Freselestat (30 mg/kg, p.o.) | 60.1 ± 10.5 | 75.4 ± 12.9 | 0.45 ± 0.08 | [6] |
| Freselestat (1000 mg/kg, s.c.) | 55.8 ± 9.8 | 70.2 ± 11.7 | 0.41 ± 0.07* | [6] |

*p < 0.05 compared to control. p.o.: oral administration; s.c.: subcutaneous administration.

Simulated Extracorporeal Circulation

In an in vitro model of simulated extracorporeal circulation using human blood, **Freselestat** significantly reduced the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) and the complement component C5b-9.[7]

Table 3: Effect of **Freselestat** on Inflammatory Mediators in Simulated Extracorporeal Circulation

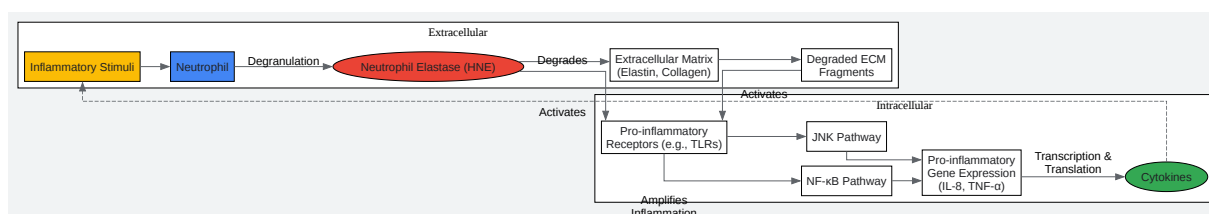
| Mediator | Control Group | Freselestat (1.0 µM) Group | Reference |
|-----------------------------|-------------------------|----------------------------------|-----------|
| Neutrophil Elastase (ng/mL) | Significantly increased | Significantly lower than control | [7] |
| Interleukin-8 (pg/mL) | Significantly increased | Significantly reduced production | [7] |
| C5b-9 (ng/mL) | Significantly increased | Significantly reduced production | [7] |

Mechanism of Action: Signaling Pathway Modulation

While direct inhibition of HNE is the primary mechanism of action, evidence from studies on the closely related neutrophil elastase inhibitor, sivelestat, suggests that the downstream effects of **Freselestat** likely involve the modulation of key inflammatory signaling pathways, including the NF- κ B and JNK pathways.[8]

Neutrophil Elastase-Mediated Inflammatory Signaling

The following diagram illustrates the central role of neutrophil elastase in activating pro-inflammatory signaling cascades.

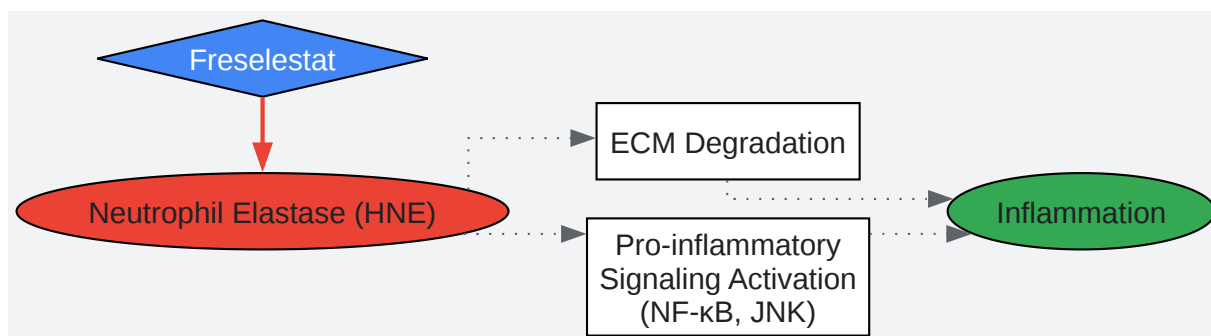


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Neutrophil elastase-driven inflammatory signaling cascade.

Freselestat's Point of Intervention

Freselestat directly inhibits the enzymatic activity of HNE, thereby blocking its downstream pro-inflammatory effects.



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Freselestat inhibits HNE, blocking downstream inflammatory pathways.

Detailed Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the inhibitory potency of **Freselestat** against human neutrophil elastase.

Materials:

- Human Neutrophil Elastase (HNE)
- Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)
- **Freselestat** (or other test compounds)
- 96-well microplate
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of **Freselestat** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of **Freselestat** in assay buffer to obtain a range of concentrations.

- In a 96-well plate, add a fixed concentration of HNE to each well.
- Add the different concentrations of **Freselestat** to the wells containing HNE and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).
- Calculate the initial reaction velocities (slopes of the fluorescence vs. time curves).
- Determine the percentage of inhibition for each **Freselestat** concentration relative to a control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the **Freselestat** concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo HNE-Induced Lung Injury Model in Rats

Objective: To evaluate the in vivo efficacy of **Freselestat** in a rat model of acute lung injury.

Animals: Male Wistar rats (or other suitable strain).

Materials:

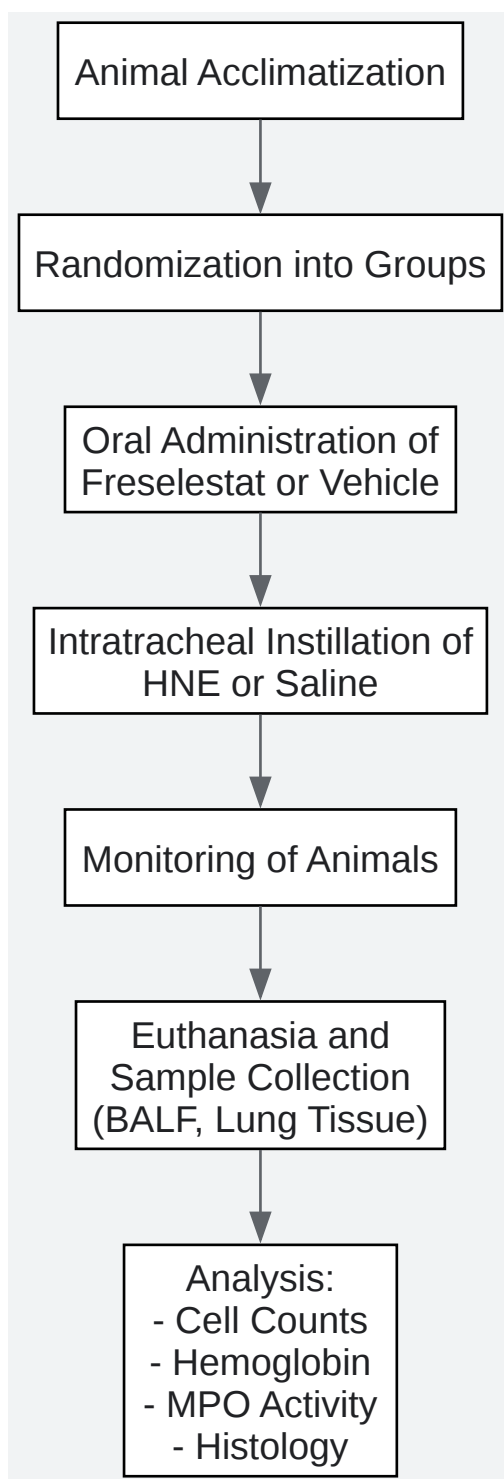
- Human Neutrophil Elastase (HNE)
- **Freselestat**
- Vehicle for **Freselestat** (e.g., 0.5% carboxymethyl cellulose)
- Anesthesia
- Microsprayer for intratracheal instillation
- Bronchoalveolar lavage (BAL) equipment

- Reagents for MPO assay and hemoglobin measurement

Procedure:

- Anesthetize the rats.
- Administer **Freselestat** or vehicle orally at the desired doses (e.g., 10 and 100 mg/kg) one hour prior to HNE instillation.[\[5\]](#)
- Intratracheally instill a solution of HNE (e.g., 200 U in saline) using a microsyringe. A control group receives saline only.[\[5\]](#)
- At a specified time point after HNE instillation (e.g., 6 hours for acute inflammation or 8 weeks for emphysema development), euthanize the animals.[\[5\]](#)
- Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and analysis of inflammatory markers.
- Harvest lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.
- Analyze BAL fluid for total and differential cell counts (specifically neutrophils) and hemoglobin concentration as an indicator of hemorrhage.[\[5\]](#)
- Measure MPO activity in lung tissue homogenates as a marker of neutrophil infiltration.
- For chronic studies, perform lung function tests (e.g., measurement of functional residual capacity, total lung capacity, and lung compliance) and histological analysis to assess the development of emphysema.[\[5\]](#)

Workflow Diagram:



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Workflow for the in vivo HNE-induced lung injury model.

Clinical Development and Future Perspectives

While extensive preclinical data support the therapeutic potential of **Freselestat**, publicly available data from human clinical trials are limited. Further clinical investigation is warranted to establish the safety and efficacy of **Freselestat** in patient populations with inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. The development of specific biomarkers for HNE activity will be crucial for patient selection and for monitoring the therapeutic response to **Freselestat** in future clinical trials.

Conclusion

Freselestat is a potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory disease. Its ability to attenuate inflammation and tissue damage highlights its potential as a valuable therapeutic agent. Further research into its effects on specific signaling pathways and its evaluation in human clinical trials will be critical in defining its future role in the management of a range of debilitating inflammatory conditions.

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